molecular formula C8H14O4 B1313132 Methyl 3,3-dimethoxycyclobutane-1-carboxylate CAS No. 98231-07-3

Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Cat. No. B1313132
Key on ui cas rn: 98231-07-3
M. Wt: 174.19 g/mol
InChI Key: CHNARWNKXNPXOU-UHFFFAOYSA-N
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Patent
US07935699B2

Procedure details

To the solution of 3-oxo-cyclobutanecarboxylic acid (1.0 g, 8.77 mmol) in methanol (12 ml) was added trimethyl orthoformate (6 ml, 58.29 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate. The reaction was stirred at reflux for 2 h. After such a time it was cooled and concentrated in vacuo to remove the methanol. The remaining residue was dissolved in ether and then washed with a saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, filtered and concentrated in vacuo to afford 3,3-dimethoxy-cyclobutanecarboxylic acid methyl ester (1.48 g, 97%) as a yellow oil: 1H NMR (300 MHz, CDCl3) δ ppm 2.33-2.51 (m, 4H, 2×CH2), 2.82-2.97 (m, 1H, CH), 3.16 (s, 3H, OCH3), 3.18 (s, 3H, OCH3), 3.71 (s, 3H, CO2CH3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=C1[CH2:5][CH:4]([C:6]([OH:8])=[O:7])[CH2:3]1.[CH:9]([O:14][CH3:15])([O:12][CH3:13])OC.O.[C:17]1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:17][O:8][C:6]([CH:4]1[CH2:3][C:9]([O:12][CH3:13])([O:14][CH3:15])[CH2:5]1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1CC(C1)C(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After such a time it was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the methanol
DISSOLUTION
Type
DISSOLUTION
Details
The remaining residue was dissolved in ether
WASH
Type
WASH
Details
washed with a saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CC(C1)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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